molecular formula C23H16F2N2O3 B2581222 (2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327197-29-4

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No. B2581222
CAS RN: 1327197-29-4
M. Wt: 406.389
InChI Key: ASJCIERWFGULTI-VYIQYICTSA-N
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Description

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromene derivatives and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its ability to interact with various cellular targets. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. Additionally, it has been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide have been studied extensively. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, thereby reducing inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions that can be explored in the scientific research of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide. One of the areas that can be explored is its potential use as a therapeutic agent for various diseases. Additionally, further studies can be conducted to understand its mechanism of action and identify its cellular targets. Furthermore, the development of new synthesis methods and modifications to the compound can also be explored to improve its properties and efficacy.

Synthesis Methods

The synthesis of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can be achieved through several methods. One of the commonly used methods involves the reaction of 3,5-difluorobenzaldehyde and 4-methoxyaniline with 2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and antioxidant activities.

properties

IUPAC Name

2-(3,5-difluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O3/c1-29-19-8-6-17(7-9-19)26-22(28)20-10-14-4-2-3-5-21(14)30-23(20)27-18-12-15(24)11-16(25)13-18/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCIERWFGULTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

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